Metoprolol succinate is a cardioselective β1-adrenergic blocking agent. [] It is the succinate salt form of Metoprolol, a synthetic beta-adrenergic receptor antagonist. [] In scientific research, Metoprolol succinate is primarily used as a model drug for studying drug delivery systems, formulations, and interactions with other molecules. [, , , , , , ]
Metoprolol succinate is a medication primarily used in the management of hypertension, heart failure, and angina pectoris. It belongs to the class of drugs known as beta-blockers, which work by blocking the effects of adrenaline on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. Metoprolol succinate is the succinate salt form of metoprolol, which allows for extended-release formulations, improving patient compliance by reducing the frequency of dosing.
Metoprolol was first synthesized in the early 1970s by AstraZeneca and has since been widely used in clinical practice. The succinate form provides a sustained release profile, making it preferable for chronic conditions requiring stable drug levels over time.
Metoprolol succinate is classified as:
The synthesis of metoprolol succinate generally involves several key steps:
This method utilizes readily available raw materials and is designed for industrial scalability due to its simplicity and environmental friendliness .
The reaction conditions include:
Metoprolol succinate has a complex molecular structure characterized by its chiral centers, which contribute to its pharmacological activity. The molecular formula is C_15H_25NO_3, and its structure includes:
The melting point of metoprolol succinate is approximately 137 °C, with an enthalpy of fusion measured at 121.3 kJ/mol . The compound exhibits solubility characteristics that vary significantly with temperature and solvent type.
Metoprolol succinate can undergo various chemical reactions typical for beta-blockers, including:
The stability of metoprolol succinate can be affected by factors such as pH and temperature, which are critical during formulation development for oral dosage forms .
Metoprolol succinate exerts its therapeutic effects primarily through selective blockade of beta-1 adrenergic receptors located predominantly in cardiac tissues. This action results in:
Clinical studies have demonstrated that metoprolol reduces mortality in patients with heart failure and improves exercise tolerance in those with angina .
Thermodynamic properties such as Gibbs free energy, enthalpy, and entropy of solution have been studied using differential scanning calorimetry techniques .
Metoprolol succinate is extensively used in clinical settings for:
Metoprolol succinate is a diester salt formed through the reaction of metoprolol base (C₁₅H₂₅NO₃) with succinic acid (C₄H₆O₄). The parent compound, metoprolol, is a para-substituted phenylpropanolamine derivative featuring an isopropylamine functional group and a methoxyethyl chain. The IUPAC name for metoprolol is 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Upon salt formation with succinic acid, the resulting compound is designated as bis(1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol) butanedioate (molecular formula: C₃₄H₅₆N₂O₁₀; molecular weight: 652.83 g/mol) [1] [4]. The crystalline structure exhibits a 2:1 stoichiometry where two metoprolol molecules associate with one succinate dianion via ionic bonding at the protonated amine sites and additional hydrogen bonding involving the hydroxyl groups [4] [8].
The synthesis begins with 4-(2-methoxyethyl)phenol reacting with epichlorohydrin under alkaline conditions (e.g., NaOH/KOH) to form the key epoxide intermediate: 1-(glycidyloxy)-4-(2-methoxyethyl)benzene. Optimal conditions require anhydrous solvents (e.g., toluene), temperatures of 50–60°C, and a phenol-to-epichlorohydrin molar ratio of 1:1.2–1.5. The reaction proceeds via nucleophilic substitution, where the phenolate anion attacks the less sterically hindered carbon of epichlorohydrin, followed by epoxide ring closure under base catalysis. Critical process parameters include:
The epoxide undergoes ring-opening amination with isopropylamine to form racemic metoprolol base. This exothermic reaction occurs at 25–40°C in polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate) with a 10–20% molar excess of isopropylamine to suppress di-alkylated impurities. Catalytic acid (e.g., 0.5–1% acetic acid) accelerates the reaction by protonating the epoxide oxygen, enhancing electrophilicity. Post-reaction, the crude metoprolol base is purified via distillation or recrystallization, achieving ≥95% purity [4].
Salt Formation: Metoprolol base is dissolved in acetone or ethanol and reacted with equimolar succinic acid at 60°C. The mixture is cooled to induce crystallization, yielding metoprolol succinate with ≥99.5% purity. Process optimization focuses on:
Metoprolol succinate exhibits pH-dependent solubility due to the ionizable secondary amine (pKa = 9.7) and carboxylic acid groups of succinate. Key properties include:
Table 1: Physicochemical Properties of Metoprolol Succinate
Property | Value | Conditions |
---|---|---|
Molecular Weight | 652.83 g/mol | - |
Water Solubility | 25.6 mg/mL | pH 6.0, 25°C |
LogP (Free base) | 1.88 | - |
LogD (Succinate salt) | –0.42 | pH 7.4 |
pKa (Amino group) | 9.7 | - |
Caco-2 Permeability | 25 × 10⁻⁶ cm/s | - |
Metoprolol succinate exists in two polymorphic forms:
Form I is preferred in pharmaceutical formulations due to its stability, while Form II’s rapid dissolution may benefit immediate-release applications.
The choice of counterion critically impacts crystallinity, stability, and pharmacokinetics:
Table 2: Comparison of Metoprolol Succinate and Tartrate Salts
Property | Metoprolol Succinate | Metoprolol Tartrate |
---|---|---|
Crystal Structure | Anisotropic expansion | Isotropic expansion |
Thermal Behavior | Recrystallizes post-melt | Forms amorphous solid |
Recrystallization Time | Immediate | 6 days |
Cohesive Energy | Higher | Lower |
Stability | Stable at 25°C/60% RH | Hygroscopic |
Bioequivalence | Extended-release compatible | Immediate-release only |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1